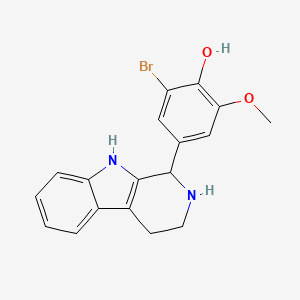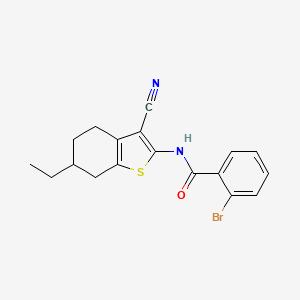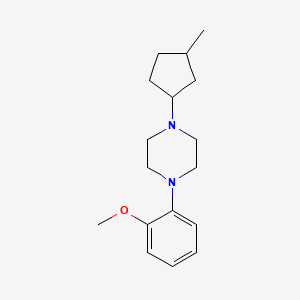
2-bromo-6-methoxy-4-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-6-methoxy-4-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenol, also known as harmol, is a naturally occurring beta-carboline alkaloid found in several plants. It has been the subject of intense research due to its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of 2-bromo-6-methoxy-4-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenol is not fully understood. However, it has been proposed that 2-bromo-6-methoxy-4-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenol exerts its anticancer activity by inhibiting the activity of topoisomerase I and II enzymes. Harmol has also been found to induce the expression of tumor suppressor genes and inhibit the expression of oncogenes.
Biochemical and Physiological Effects:
Harmol has been found to modulate several biochemical and physiological processes. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress. Harmol has also been found to have antifungal and antibacterial activities.
Avantages Et Limitations Des Expériences En Laboratoire
Harmol has several advantages for lab experiments. It is readily available, easy to synthesize, and has a relatively low toxicity profile. However, 2-bromo-6-methoxy-4-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenol has some limitations. It is a relatively unstable compound and can undergo oxidation and degradation under certain conditions. Harmol also has poor solubility in water, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for 2-bromo-6-methoxy-4-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenol research. One area of interest is the development of 2-bromo-6-methoxy-4-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenol-based anticancer drugs. Several studies have shown that 2-bromo-6-methoxy-4-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenol has potent anticancer activity, and further research is needed to develop 2-bromo-6-methoxy-4-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenol derivatives with improved pharmacological properties. Another area of interest is the study of 2-bromo-6-methoxy-4-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenol's effects on the immune system. Harmol has been shown to have anti-inflammatory activity, and further research is needed to understand its effects on the immune system. Additionally, the development of novel synthesis methods for 2-bromo-6-methoxy-4-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenol and its derivatives could lead to the discovery of new therapeutic agents.
Conclusion:
In conclusion, 2-bromo-6-methoxy-4-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenol is a naturally occurring beta-carboline alkaloid with potential therapeutic properties. It has been the subject of intense research due to its anticancer, anti-inflammatory, antioxidant, and antimicrobial activities. Harmol has several advantages for lab experiments, but also has some limitations. There are several future directions for 2-bromo-6-methoxy-4-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenol research, including the development of 2-bromo-6-methoxy-4-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenol-based anticancer drugs and the study of 2-bromo-6-methoxy-4-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenol's effects on the immune system.
Méthodes De Synthèse
Harmol can be synthesized by the condensation of 2-bromo-4-hydroxyacetophenone with tryptamine in the presence of a base. The reaction yields 2-bromo-6-methoxy-4-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenol as a yellow solid with a melting point of 157-159°C. The purity of 2-bromo-6-methoxy-4-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenol can be confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Applications De Recherche Scientifique
Harmol has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, antimicrobial, and anticancer activities. Harmol has been found to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
2-bromo-6-methoxy-4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O2/c1-23-15-9-10(8-13(19)18(15)22)16-17-12(6-7-20-16)11-4-2-3-5-14(11)21-17/h2-5,8-9,16,20-22H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKZLHVOXMLSVTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C2C3=C(CCN2)C4=CC=CC=C4N3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-cyclohexyl-N-methyl-2-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5135333.png)
![2-methyl-N-(1-{1-[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B5135334.png)
![N-[2-(phenylsulfonyl)-2-(3-pyridinyl)ethyl]benzamide](/img/structure/B5135335.png)
![6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}-5-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B5135346.png)
![1-(4-bromophenyl)-3-chloro-4-[(4-ethylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5135349.png)
![ethyl 4-[(4-methoxyphenyl)amino]-2-oxo-6-phenyl-3-cyclohexene-1-carboxylate](/img/structure/B5135352.png)
![5-[4-(2-chlorophenyl)-1-piperazinyl]-2,4-dinitro-N-phenylaniline](/img/structure/B5135360.png)


![N~1~-allyl-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5135392.png)
![N~1~-allyl-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5135402.png)

![2-{[3-(4-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5135405.png)